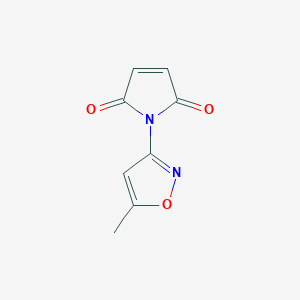

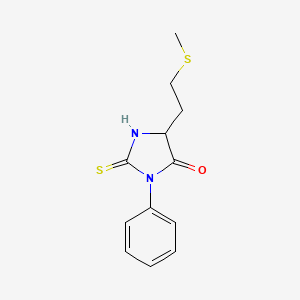

![molecular formula C13H13NO4S2 B1351269 Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate CAS No. 79128-72-6](/img/structure/B1351269.png)

Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate

説明

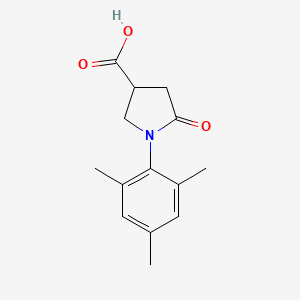

“Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate” is a chemical compound used for proteomics research1. It has a molecular formula of C13H12O5S2 and a molecular weight of 312.371.

Synthesis Analysis

The synthesis of “Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate” is not explicitly mentioned in the search results. However, it is available for purchase from various biochemical companies for research purposes21.Molecular Structure Analysis

The molecular structure of “Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate” is not directly provided in the search results. However, the molecular formula is C13H12O5S21.Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate” are not detailed in the search results.Physical And Chemical Properties Analysis

“Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate” is a powder that is off-white to purple in color3. It is soluble in DMSO at 25 mg/mL3. The compound should be stored at 2-8°C3.科学的研究の応用

“Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate” is an organic compound . It has a molecular formula of C6H7NO4S2 and a molecular weight of 221.25 . It’s a white crystalline substance that is insoluble in water but soluble in organic solvents such as toluene, acetonitrile, and ethanol .

This compound is mainly used as a reagent or intermediate in organic synthesis reactions . In photoelectrochemical research, it can be used as a precursor compound for photosensitizers and fluorescent dyes .

“Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate” is an organic compound with a certain optical activity . Here are some of its applications:

-

Organic Synthesis : This compound is mainly used as a reagent or intermediate in organic synthesis reactions . The specific methods of application or experimental procedures would depend on the particular synthesis reaction being carried out.

-

Photoelectrochemical Research : In photoelectrochemical research, it can be used as a precursor compound for photosensitizers and fluorescent dyes . The methods of application would involve the synthesis of these compounds using “Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate” as a starting material.

-

Proteomics Research : This compound is also used in proteomics research . The methods of application in this field would involve using the compound in various biochemical assays and experiments.

-

β-catenin Targeting : This compound has been found to target β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation . This has potential applications in cancer research, as β-catenin is often dysregulated in various types of cancer.

“Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate” is an organic compound with a certain optical activity . Here are some of its applications:

-

Organic Synthesis : This compound is mainly used as a reagent or intermediate in organic synthesis reactions . The specific methods of application or experimental procedures would depend on the particular synthesis reaction being carried out.

-

Photoelectrochemical Research : In photoelectrochemical research, it can be used as a precursor compound for photosensitizers and fluorescent dyes . The methods of application would involve the synthesis of these compounds using “Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate” as a starting material.

-

Proteomics Research : This compound is also used in proteomics research . The methods of application in this field would involve using the compound in various biochemical assays and experiments.

-

β-catenin Targeting : This compound has been found to target β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation . This has potential applications in cancer research, as β-catenin is often dysregulated in various types of cancer.

Safety And Hazards

The specific safety and hazards associated with “Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate” are not detailed in the search results.

将来の方向性

The future directions of “Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate” are not explicitly mentioned in the search results. However, given its role in inhibiting Wnt signaling-dependent proliferation of cancer cells, it may have potential applications in cancer research3.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.

特性

IUPAC Name |

methyl 3-[(4-methylphenyl)sulfonylamino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S2/c1-9-3-5-10(6-4-9)20(16,17)14-11-7-8-19-12(11)13(15)18-2/h3-8,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRQMORGBIFWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384569 | |

| Record name | Methyl 3-[(4-methylbenzene-1-sulfonyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate | |

CAS RN |

79128-72-6 | |

| Record name | Methyl 3-[[(4-methylphenyl)sulfonyl]amino]-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79128-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[(4-methylbenzene-1-sulfonyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

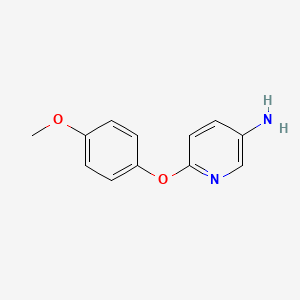

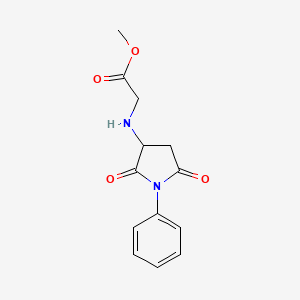

![N1-[3-(Methylthio)phenyl]-2-chloroacetamide](/img/structure/B1351190.png)

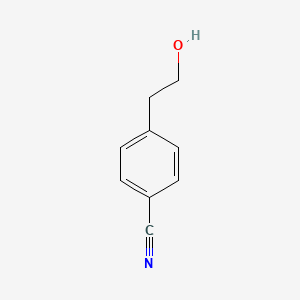

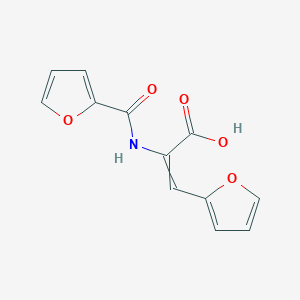

![2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol](/img/structure/B1351208.png)

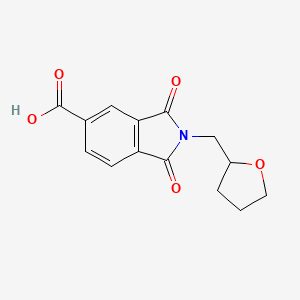

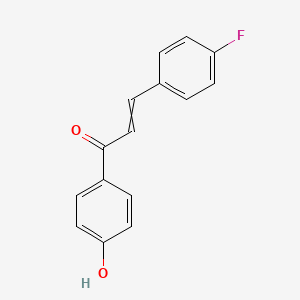

![N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B1351227.png)

![[6-(Diethylamino)-3-pyridinyl]methanol](/img/structure/B1351233.png)